(5,6-Dimethylpyridin-2-yl)methanol
Overview
Description
“(5,6-Dimethylpyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H11NO . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with two methyl groups attached at the 5 and 6 positions, and a methanol group attached at the 2 position .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . The molecular weight of this compound is 137.18 g/mol .
Scientific Research Applications
Catalytic Applications
- Synthesis of Nickel Complexes for Ethylene Oligomerization : The use of (5,6-Dimethylpyridin-2-yl)methanol in synthesizing nickel complexes, notably [Ni{(pyridin-2-yl)methanol}{(pyridin-2-yl)methanolate}Cl], has been reported. These complexes have shown significant activity in catalyzing the oligomerization of ethylene, achieving high turnover frequencies (Kermagoret & Braunstein, 2008).
Chemical Synthesis and Reactions
Synthesis and Study of Proton Sponges : Research involving the synthesis of bis[1,8-bis(dimethylamino)naphth-2-yl]methanol and bis[1,8-bis(dimethylamino)naphth-2-yl]phenylmethanol has been carried out. These compounds demonstrate dynamic behavior and interesting temperature-driven properties in solution (Pozharskii et al., 2010).
Enantioselective Michael Addition : Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, derived from l-proline, has been identified as an efficient organocatalyst in the enantioselective Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).
Thermodynamic Properties in Mixtures : Studies on the thermodynamics of mixtures, particularly focusing on the heat of dilution of alkanols in pyridine derivatives including 2,6-dimethylpyridine, highlight the role of this compound in understanding these properties (Heintz et al., 2006).
Conversion of Methanol to Hydrocarbons : Research has explored the conversion of methanol to hydrocarbons using zeolite catalysts, where methanol, including derivatives like this compound, is converted into a range of hydrocarbons in the gasoline boiling range (Chang et al., 1977).
properties
IUPAC Name |
(5,6-dimethylpyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(5-10)9-7(6)2/h3-4,10H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQXZHJUNVABML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593548 | |
Record name | (5,6-Dimethylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
153646-65-2 | |
Record name | 5,6-Dimethyl-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153646-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5,6-Dimethylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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